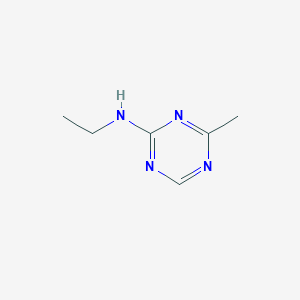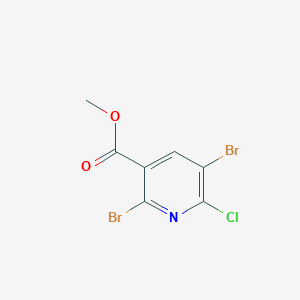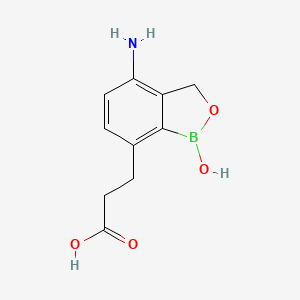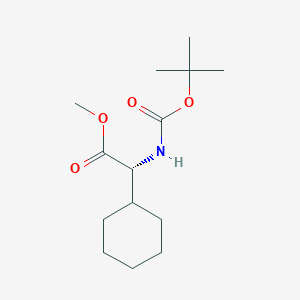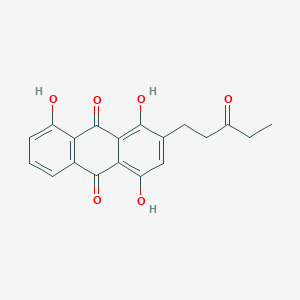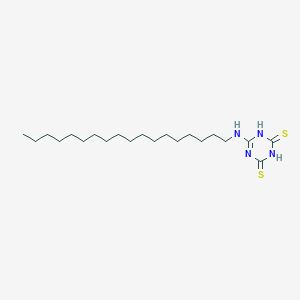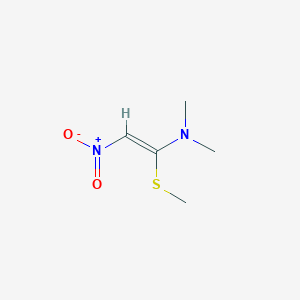
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the methylation of 1,3,5-trihydroxyanthraquinone using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, ensuring complete conversion of the starting material .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using marine-derived fungi, such as Fusarium species. The fungi are cultured under controlled conditions, and the desired anthraquinone derivatives are extracted and purified from the fungal biomass .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Applications De Recherche Scientifique
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
Uniqueness
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
124854-45-1 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-22-6-9-11(18)5-8-13(16(9)21)14(19)7-3-2-4-10(17)12(7)15(8)20/h2-5,17-18,21H,6H2,1H3 |
Clé InChI |
QPAINZVYGPYFIU-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


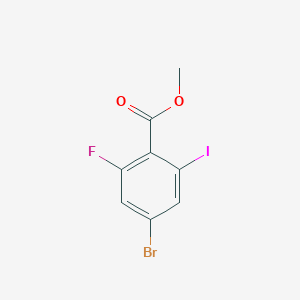
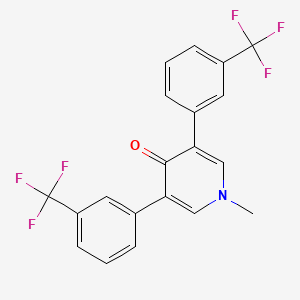
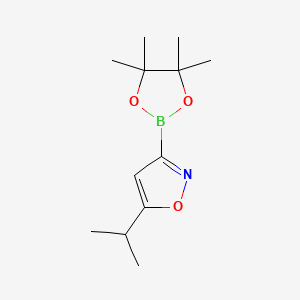
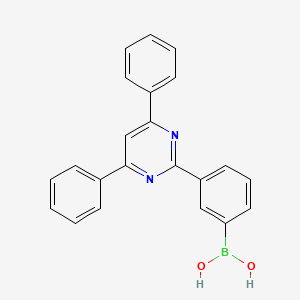
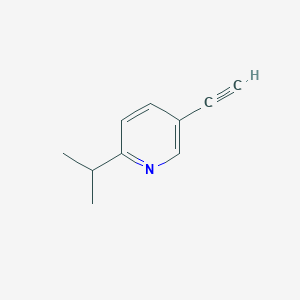
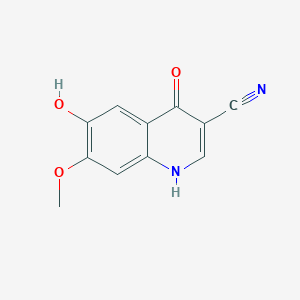
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
